A mixture of: (E)-2,12-tridecadiennitrile (E)-3,12-tridecadiennitrile (Z)-3,12-tridecadiennitrile
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Overview
Description
A mixture of (E)-2,12-tridecadiennitrile, (E)-3,12-tridecadiennitrile, and (Z)-3,12-tridecadiennitrile is a complex compound consisting of three different isomers of tridecadiennitrile These compounds are characterized by the presence of a nitrile group (-CN) and multiple double bonds in their carbon chains The E/Z notation indicates the geometric configuration of the double bonds, with “E” representing the trans configuration and “Z” representing the cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,12-tridecadiennitrile, (E)-3,12-tridecadiennitrile, and (Z)-3,12-tridecadiennitrile typically involves the use of Wittig reactions, cross-coupling reactions, and olefin metathesis. For example, the Wittig reaction can be employed to form the double bonds by reacting a phosphonium ylide with an aldehyde or ketone. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of these compounds may involve large-scale Wittig reactions or other catalytic processes such as palladium-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity, often requiring precise control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
These tridecadiennitrile isomers can undergo various chemical reactions, including:
Oxidation: The double bonds can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4, hydrogen peroxide (H2O2)
Reduction: LiAlH4, hydrogen gas (H2) with a palladium catalyst
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
Oxidation: Epoxides, diols
Reduction: Amines
Substitution: Amides, carboxylic acids
Scientific Research Applications
Chemistry
In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. Their unique double bond configurations make them valuable in studying stereochemistry and reaction mechanisms.
Biology
In biological research, these compounds can be used as probes to study enzyme activity and metabolic pathways involving nitrile groups.
Medicine
In medicine, derivatives of these compounds may be explored for their potential pharmacological activities, such as anti-cancer or anti-inflammatory properties.
Industry
Industrially, these compounds can be used in the production of polymers, resins, and other materials that require specific geometric configurations for their properties.
Mechanism of Action
The mechanism of action of these compounds depends on their specific chemical structure and the context in which they are used. For example, in catalytic reactions, the double bonds and nitrile group can interact with catalysts to facilitate the formation of new bonds. In biological systems, the nitrile group can interact with enzymes or receptors, influencing metabolic pathways or signaling processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-2,12-dodecadiennitrile
- (Z)-2,12-dodecadiennitrile
- (E)-3,12-dodecadiennitrile
- (Z)-3,12-dodecadiennitrile
Uniqueness
The mixture of (E)-2,12-tridecadiennitrile, (E)-3,12-tridecadiennitrile, and (Z)-3,12-tridecadiennitrile is unique due to the specific combination of E and Z isomers, which can result in distinct chemical and physical properties. This mixture can provide a broader range of reactivity and applications compared to individual isomers or other similar compounds.
Properties
CAS No. |
124071-40-5 |
---|---|
Molecular Formula |
C13H21N |
Molecular Weight |
191.31 g/mol |
IUPAC Name |
(2E)-trideca-2,12-dienenitrile |
InChI |
InChI=1S/C13H21N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2,11-12H,1,3-10H2/b12-11+ |
InChI Key |
HATXGQLRJIOVRF-VAWYXSNFSA-N |
Isomeric SMILES |
C=CCCCCCCCC/C=C/C#N |
Canonical SMILES |
C=CCCCCCCCCC=CC#N |
Synonyms |
A mixture of: (E)-2,12-tridecadiennitrile (E)-3,12-tridecadiennitrile (Z)-3,12-tridecadiennitrile |
Origin of Product |
United States |
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